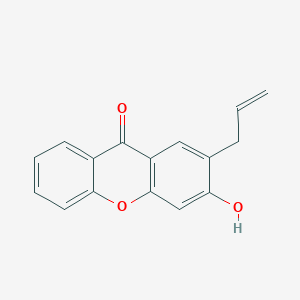
3-Hydroxy-2-(prop-2-EN-1-YL)-9H-xanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-(prop-2-EN-1-YL)-9H-xanthen-9-one is a chemical compound that belongs to the class of xanthene derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research fields. The structure of this compound includes a xanthene core with a hydroxy group and a prop-2-en-1-yl substituent, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(prop-2-EN-1-YL)-9H-xanthen-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Algar-Flynn-Oyamada reaction, which involves the cyclization of chalcones using hydrogen peroxide as a catalyst . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2-(prop-2-EN-1-YL)-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The prop-2-en-1-yl group can be substituted with other functional groups to create new compounds with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a wide range of functionalized xanthene derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-(prop-2-EN-1-YL)-9H-xanthen-9-one has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2-(prop-2-EN-1-YL)-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. The hydroxy group and the xanthene core play crucial roles in its biological activity. The compound can interact with cellular proteins and enzymes, leading to the modulation of signaling pathways involved in cell growth and apoptosis. The exact molecular targets may vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one: Known for its strong cytotoxic activity against various cancer cell lines.
Flavonoids: A class of compounds with similar structural features and diverse biological activities.
Uniqueness
3-Hydroxy-2-(prop-2-EN-1-YL)-9H-xanthen-9-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propiedades
Número CAS |
88498-83-3 |
|---|---|
Fórmula molecular |
C16H12O3 |
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
3-hydroxy-2-prop-2-enylxanthen-9-one |
InChI |
InChI=1S/C16H12O3/c1-2-5-10-8-12-15(9-13(10)17)19-14-7-4-3-6-11(14)16(12)18/h2-4,6-9,17H,1,5H2 |
Clave InChI |
JQTUECSFWZMIEF-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=CC2=C(C=C1O)OC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


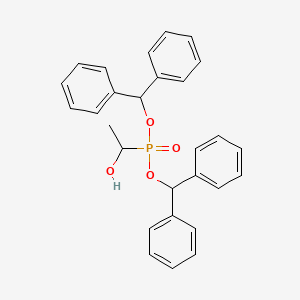

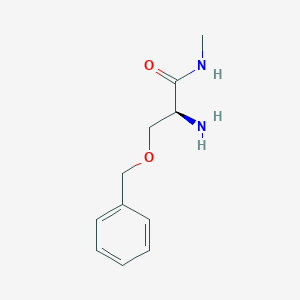

![1-Bromo-2-[(3-methyl-2-nitrophenyl)methyl]-3-nitrobenzene](/img/structure/B14389135.png)
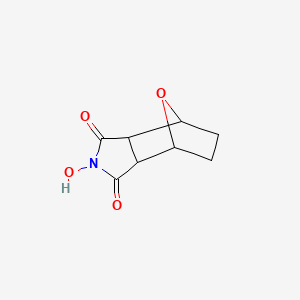
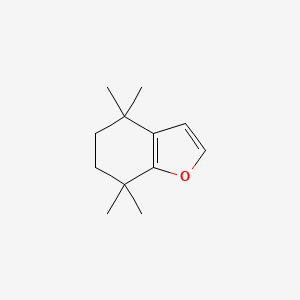
![2-(Acetyloxy)-4-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid](/img/structure/B14389146.png)
![Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate](/img/structure/B14389154.png)
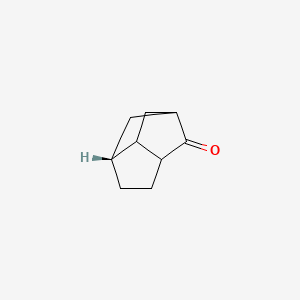

![2-Imino-1-[2-(morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one](/img/structure/B14389163.png)
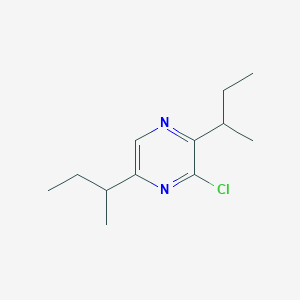
![1-Methyl-4-[1-(phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]benzene](/img/structure/B14389176.png)
